N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide
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Description
N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.85. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, is a potent and selective antagonist for the CB1 cannabinoid receptor. Molecular interaction studies using AM1 molecular orbital method and conformational analysis have identified distinct conformations, contributing to understanding receptor-ligand interactions and aiding in the development of pharmacophore models for CB1 receptor ligands. This research is pivotal for designing drugs targeting cannabinoid receptors, with implications in treating disorders related to the endocannabinoid system (Shim et al., 2002).
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships of pyrazole derivatives, including compounds structurally akin to N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide, have provided insights into the structural requirements for potent and selective cannabinoid CB1 receptor antagonistic activity. This research identifies key substituents and functional groups essential for activity, facilitating the design of more effective cannabinoid receptor antagonists (Lan et al., 1999).
Novel Antagonist Synthesis
The synthesis of NESS 0327, a novel putative antagonist of the CB1 cannabinoid receptor, demonstrates advanced chemical synthesis techniques in creating high-affinity ligands for cannabinoid receptors. Such compounds, including those structurally related to this compound, are critical in exploring the therapeutic potential of cannabinoid receptor modulation (Ruiu et al., 2003).
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-14-17(9-6-10-18(14)24(27)28)19(25)23(16-8-5-7-15(21)13-16)20(26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYMFSMMVYKLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.